2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride
Overview
Description
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride (2-BDSH) is a cyclic diamine compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 115-117°C. This compound has been used in a variety of research applications, including biochemical and physiological studies, pharmacological studies, and drug development. In
Scientific Research Applications
Radioprotective Properties
One of the earliest identified applications of related diazaspiro decane derivatives involves radioprotection. Shapiro et al. (1968) synthesized a quinuclidine derivative, closely related to 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice. This study suggested that pretreatment with the compound significantly increased survival rates, showcasing its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).
Crystal Packing and Conformational Preferences
Research into the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives, which share structural similarities with 2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride, was conducted by Lazić et al. (2022). Their work provided insights into how simple substitutions affect molecular and crystal structures, contributing to a deeper understanding of the material properties of such compounds (Lazić et al., 2022).
Potential Anxiolytic Activity
Kossakowski et al. (1998) explored the synthesis of derivatives with anxiolytic potential, showcasing the versatility of diazaspiro[4.5]decane structures in pharmaceutical applications. Their research highlights the ongoing interest in utilizing these frameworks for developing new therapeutic agents, particularly in the context of mental health (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Supramolecular Outcomes of Fluorination
The study by Gak Simić et al. (2021) on spirohydantoin-based model compounds examines the supramolecular outcomes of fluorination, revealing the intricate balance of intermolecular interactions influenced by such modifications. Their findings emphasize the importance of structural modifications on the physicochemical properties and potential applications of these compounds (Gak Simić et al., 2021).
Antihypertensive Drug Candidates
In the realm of cardiovascular research, Kato et al. (2013) identified derivatives as potent inhibitors for treating hypertension. This discovery underlines the compound's role in addressing critical health issues through targeted biochemical pathways, presenting a promising avenue for future therapeutic developments (Kato et al., 2013).
properties
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15;/h1-3,5-6,16H,4,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUUAAMKMZLQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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